Cas no 1213303-06-0 ((2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol)

(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-AMINO-2-(2-BROMO-6-FLUOROPHENYL)ETHAN-1-OL
- (2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethanol
- (s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
- Benzeneethanol, β-amino-2-bromo-6-fluoro-, (βS)-
- AKOS015929441
- EN300-1895196
- 1213303-06-0
- CS-0352864
- (2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
-
- Inchi: 1S/C8H9BrFNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1
- InChI Key: ZHKRICXGDQWTMX-SSDOTTSWSA-N
- SMILES: C(O)[C@@H](N)C1=C(F)C=CC=C1Br
Computed Properties
- Exact Mass: 232.98515g/mol
- Monoisotopic Mass: 232.98515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2Ų
- XLogP3: 0.9
Experimental Properties
- Density: 1.619±0.06 g/cm3(Predicted)
- Boiling Point: 339.8±37.0 °C(Predicted)
- pka: 12.14±0.10(Predicted)
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1895196-0.1g |
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol |
1213303-06-0 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1895196-5.0g |
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol |
1213303-06-0 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1895196-0.05g |
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol |
1213303-06-0 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1895196-0.5g |
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol |
1213303-06-0 | 0.5g |
$1482.0 | 2023-09-18 | ||
Enamine | EN300-1895196-5g |
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol |
1213303-06-0 | 5g |
$4475.0 | 2023-09-18 | ||
Enamine | EN300-1895196-0.25g |
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol |
1213303-06-0 | 0.25g |
$1420.0 | 2023-09-18 | ||
Enamine | EN300-1895196-1g |
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol |
1213303-06-0 | 1g |
$1543.0 | 2023-09-18 | ||
Enamine | EN300-1895196-10g |
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol |
1213303-06-0 | 10g |
$6635.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423534-50mg |
(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol |
1213303-06-0 | 98% | 50mg |
¥30326.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423534-250mg |
(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol |
1213303-06-0 | 98% | 250mg |
¥38340.00 | 2024-08-09 |
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol Related Literature
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
Additional information on (2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol: A Comprehensive Overview
The compound (2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol with CAS No. 1213303-06-0 is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable tool in drug discovery and synthesis. The (S)-configuration at the chiral center underscores its potential for enantioselective reactions and applications in asymmetric synthesis.
Recent studies have highlighted the importance of (S)-configured amino alcohols like this compound in the development of novel therapeutic agents. The presence of a bromine atom at the 2-position of the phenyl ring and a fluorine atom at the 6-position introduces significant electronic and steric effects, which can influence the compound's reactivity and biological activity. These substituents also enhance the molecule's versatility in forming diverse chemical bonds, making it a versatile building block in organic synthesis.
One of the most notable applications of (S)-configured amino alcohols is in the field of medicinal chemistry. Researchers have utilized this compound as a key intermediate in the synthesis of bioactive molecules, including potential candidates for treating neurological disorders and cancer. The ability to manipulate the stereochemistry at the chiral center has been pivotal in optimizing the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Moreover, advancements in asymmetric catalysis have further expanded the utility of (S)-configured amino alcohols. Enzymatic resolutions and chiral catalysts have enabled efficient syntheses of this compound on an industrial scale, ensuring its availability for both academic and commercial purposes. The integration of computational chemistry tools has also facilitated a deeper understanding of its molecular interactions, aiding in the design of more effective drug candidates.
In terms of physical properties, (S)-configured amino alcohols like this compound exhibit distinct solubility profiles depending on their substituents. The bromine and fluorine atoms on the phenyl ring contribute to both hydrophobicity and electronic diversity, which are critical factors in determining their behavior in various solvents. These properties are particularly advantageous in chromatographic separations and crystallization processes during purification.
The synthesis of (S)-configured amino alcohols typically involves multi-step reactions, including nucleophilic substitutions, reductions, and stereoselective additions. Recent innovations in catalytic asymmetric hydrogenation have streamlined these processes, improving yields and enantioselectivity. Such advancements underscore the importance of continuous research in developing efficient synthetic pathways for complex molecules like (S)-configured amino alcohols.
Looking ahead, the potential applications of (S)-configured amino alcohols are vast and continually evolving. Their role as intermediates in drug discovery remains central to their significance, but emerging fields such as materials science are also exploring their utility as precursors for advanced materials with tailored properties. As research progresses, it is anticipated that compounds like (S)-configured amino alcohols will play an increasingly important role in shaping modern chemistry.
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